molecular formula C9H6N2O5 B12458467 2-Methoxycarbonyl-3-(5-nitro-2-furyl)acrylonitrile CAS No. 836-37-3

2-Methoxycarbonyl-3-(5-nitro-2-furyl)acrylonitrile

Cat. No.: B12458467
CAS No.: 836-37-3
M. Wt: 222.15 g/mol
InChI Key: VTPSQKRYJMAJDL-GQCTYLIASA-N
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Description

Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a cyano group, a nitrofuran moiety, and an acrylate ester, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate typically involves the nitration of furan derivatives followed by esterification and cyano group introduction. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate is then subjected to esterification with methanol to form methyl 5-nitrofuran-2-carboxylate .

Industrial Production Methods

Industrial production methods for methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyano and ester derivatives.

Scientific Research Applications

Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate involves the interaction of its nitrofuran moiety with biological targets. The nitro group is reduced to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes, leading to cell damage and death. The cyano and ester groups also contribute to its biological activity by enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(5-nitrofuran-2-yl)acrylate is unique due to the combination of its cyano, nitrofuran, and acrylate ester groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research .

Properties

CAS No.

836-37-3

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)6(5-10)4-7-2-3-8(16-7)11(13)14/h2-4H,1H3/b6-4+

InChI Key

VTPSQKRYJMAJDL-GQCTYLIASA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)[N+](=O)[O-])/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C#N

Origin of Product

United States

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